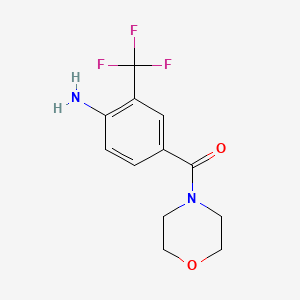

(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone

Description

(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone is a synthetic compound featuring a morpholine ring conjugated to a phenyl group substituted with an amino (-NH₂) group at the para position and a trifluoromethyl (-CF₃) group at the meta position. Its molecular formula is C₁₂H₁₂F₃NO₂, with a molar mass of 259.22 g/mol . The morpholino group enhances solubility in polar solvents, while the -CF₃ group contributes to metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name |

[4-amino-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-7-8(1-2-10(9)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSKHVUMQQUBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy against various cell lines, and antimicrobial properties, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound features a morpholino group attached to a phenyl ring that contains an amino group and a trifluoromethyl substituent. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making it a valuable moiety in drug design.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

- Inhibition of Cell Proliferation : The compound has shown inhibitory effects on various cancer cell lines. For instance, it was tested against the Km-12 colorectal cancer cell line, yielding an IC50 of 0.304 µM, indicating potent anticancer activity. In contrast, its effects on non-cancerous cell lines such as MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) were much weaker (IC50 > 40 µM) .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| Km-12 | 0.304 | High sensitivity |

| MCF-7 | >40 | Low sensitivity |

| HUVEC | >36.69 | Low sensitivity |

- Mechanism of Action : The compound's mechanism may involve the inhibition of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. Selectivity for TRK subtypes has been noted, with low off-target effects observed in normal cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bactericidal Activity : It has shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) recorded at 25.9 µM for both strains. This suggests that it possesses both bacteriostatic and bactericidal activities .

| Bacterial Strain | MIC (µM) | Type of Activity |

|---|---|---|

| S. aureus | 25.9 | Bactericidal |

| MRSA | 25.9 | Bactericidal |

Case Studies

- In Vitro Studies : A study evaluated the compound's cytotoxicity across multiple cancer cell lines, confirming its selective cytotoxic effects on tumor cells while sparing normal cells .

- Antimicrobial Efficacy : Another research focused on the antimicrobial effects, highlighting the broad-spectrum activity against Gram-positive bacteria and establishing its potential as a therapeutic agent for bacterial infections .

ADMET Properties

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics:

- Absorption : High lipophilicity due to the trifluoromethyl group enhances membrane permeability.

- Metabolism : Preliminary studies suggest metabolic stability with minimal interaction with cytochrome P450 isoforms.

- Toxicity : Low toxicity in non-cancerous cell lines indicates a favorable therapeutic index .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with analogs:

| Compound Name | Molecular Formula | Substituents | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| (4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone | C₁₂H₁₂F₃NO₂ | -NH₂ (C4), -CF₃ (C3) | 259.22 | Balanced lipophilicity and hydrogen-bonding potential |

| Morpholino(4-(trifluoromethyl)phenyl)methanone | C₁₂H₁₂F₃NO₂ | -CF₃ (C4) | 259.22 | Lacks amino group; higher hydrophobicity |

| (3-Amino-2-fluorophenyl)(morpholino)methanone | C₁₁H₁₃FN₂O₂ | -NH₂ (C3), -F (C2) | 224.23 | Fluorine introduces electron-withdrawing effects |

| 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone | C₁₃H₁₅Cl₂NO₄S | -Cl (C2, C3), -SO₂Et (C4) | 352.20 | Bulky substituents reduce solubility |

| (2-Chloropyridin-4-yl)(morpholino)methanone | C₁₀H₁₁ClN₂O₂ | -Cl (pyridine C2) | 226.66 | Pyridine ring alters electronic properties |

Key Observations:

- The amino group in the target compound enhances hydrogen-bonding capacity compared to non-amino analogs like morpholino(4-(trifluoromethyl)phenyl)methanone, which lacks this functional group .

- Bulky substituents (e.g., -Cl, -SO₂Et in 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone) reduce solubility but may improve target binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.